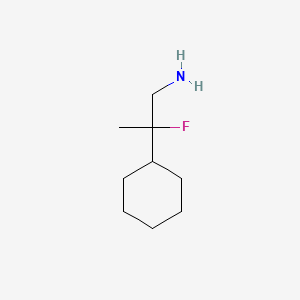

2-环己基-2-氟丙-1-胺

描述

Synthesis Analysis

The synthesis of amines, such as 2-Cyclohexyl-2-fluoropropan-1-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The molecular structure of 2-Cyclohexyl-2-fluoropropan-1-amine consists of a cyclohexyl group and a fluoropropan-1-amine group. The molecule has a total of 29 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 primary amine .

Chemical Reactions Analysis

Amines, including 2-Cyclohexyl-2-fluoropropan-1-amine, can undergo various reactions. They can react with acid chlorides to form amides . They can also undergo E2 reactions, which are particularly relevant for amines in cyclohexane rings .

Physical And Chemical Properties Analysis

Amines, including 2-Cyclohexyl-2-fluoropropan-1-amine, have properties similar to those of alcohols. They can act as weak organic bases and can form salts with acids, which are soluble in water .

科学研究应用

功能化 β-氟胺的合成

溴化物和氟化物对 2-(烷酰氧基甲基)氮丙啶盐的顺序开环反应已经得到研究,突出了合成功能化 β-氟胺的方法。此过程表现出相反的区域选择性,溴化物和氟化物攻击氮丙啶离子中的不同碳原子,从而产生 2-氨基-1-氟丙烷和少量异构的 1-氨基-2-氟丙烷 (D’hooghe & Kimpe,2006)。

环己烯和环己炔化学

对环己烯基碘鎓盐及其在非质子溶剂中与四丁基铵乙酸盐反应的研究证明了消除-加成机理,导致环己炔中间体的形成。该机理允许合成各种取代的环己炔,它们作为区域异构产物的合成前体 (Fujita 等人,2004)。

新型镇痛药的开发

Cebranopadol 是一种有效的镇痛 NOP 和阿片受体激动剂,它是由先导化合物的优化开发的,展示了环己烷类似物在新药剂开发中的应用。这项研究强调了结构修饰在提高药物疗效和特异性方面的意义 (Schunk 等人,2014)。

胺结构单元的合成

胺立体异构体作为发现化学计划的构建模块的合成突出了氟代环己烷的重要性。这些化合物,特别是全顺式 2,3,5,6-四氟环己基胺基序,在为各种应用开发新型化学实体中发挥着至关重要的作用 (Bykova 等人,2017)。

荧光氨基萘酐的合成

在 CuI 和 LiOH 的促进下,N-氟苯甲酰胺与马来酸酐发生形式 [4+2] 环加成反应,生成荧光的 1-氨基-2,3-萘酐。该方法不仅促进了荧光化合物的合成,还突出了氟代环己烷在有机合成中的多功能性 (Lu 等人,2022)。

安全和危害

作用机制

Target of Action

“2-Cyclohexyl-2-fluoropropan-1-amine” is an amine, a class of compounds known to interact with various biological targets. Amines can act as bases, accepting protons and forming ammonium ions . They can also form hydrogen bonds, which allows them to interact with various biological molecules.

Mode of Action

The mode of action of amines can vary greatly depending on their structure and the environment. They can participate in a variety of chemical reactions, including nucleophilic substitutions .

Biochemical Pathways

Amines are involved in many biochemical pathways. For example, they can act as neurotransmitters, such as dopamine and serotonin, playing crucial roles in the nervous system .

Result of Action

The result of an amine’s action can vary greatly depending on its specific target and mode of action. For example, if an amine acts as a neurotransmitter, it can influence nerve signal transmission, affecting mood, sleep, and various other physiological processes .

Action Environment

The action of amines can be influenced by various environmental factors. For example, the pH of the environment can influence the protonation state of the amine, which can in turn influence its reactivity .

属性

IUPAC Name |

2-cyclohexyl-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN/c1-9(10,7-11)8-5-3-2-4-6-8/h8H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPLSTFDQBIQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

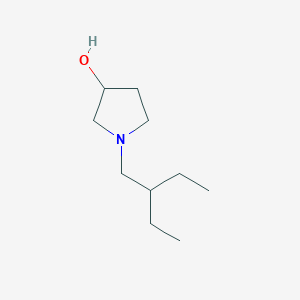

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

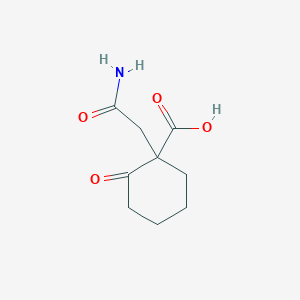

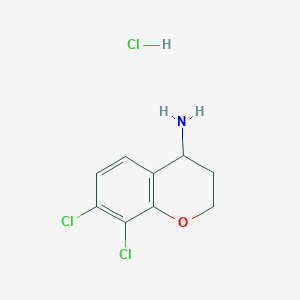

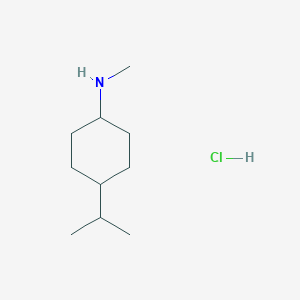

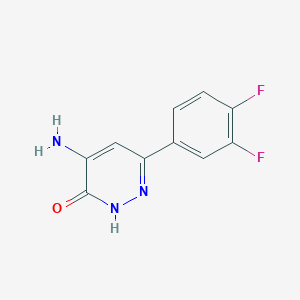

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1472236.png)